
2-Acetyl-4-hydroxy-3-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-hydroxy-3-methoxybenzoic acid: is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring an acetyl group at the second position, a hydroxy group at the fourth position, and a methoxy group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the Friedel-Crafts acylation of 4-hydroxy-3-methoxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires reflux conditions and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process typically includes purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Acetyl-4-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-acetyl-4-oxo-3-methoxybenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4-hydroxy-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetyl-4-hydroxy-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to potential therapeutic effects.
類似化合物との比較
2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid): Lacks the acetyl group at the second position.
2-Hydroxy-3-methoxybenzoic acid (Isovanillic acid): Has a hydroxy group at the second position instead of an acetyl group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains an aldehyde group instead of an acetyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
93762-15-3 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC名 |
2-acetyl-4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(11)8-6(10(13)14)3-4-7(12)9(8)15-2/h3-4,12H,1-2H3,(H,13,14) |
InChIキー |
GMYHGDFFXVALJH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1OC)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


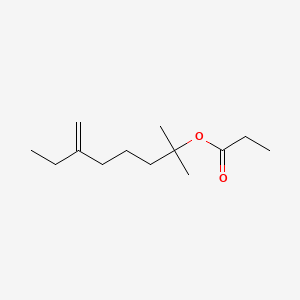
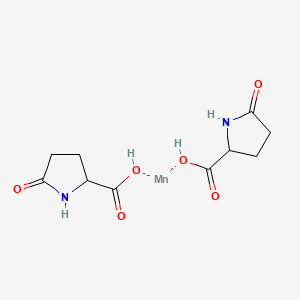

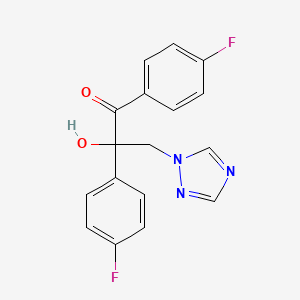
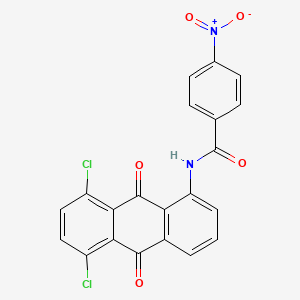
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
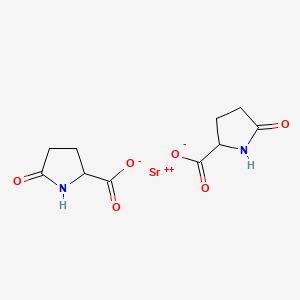

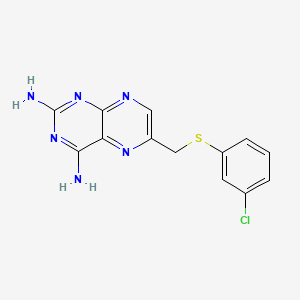
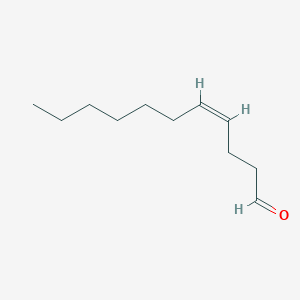


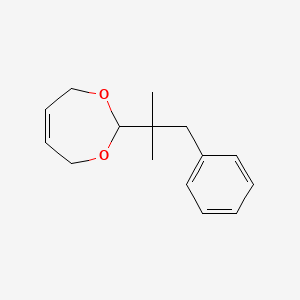
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
